molecular formula C6H6IN B1337970 4-Iodo-2-methylpyridine CAS No. 22282-65-1

4-Iodo-2-methylpyridine

Cat. No. B1337970
Key on ui cas rn: 22282-65-1
M. Wt: 219.02 g/mol
InChI Key: RZRJLVROVUWDKL-UHFFFAOYSA-N
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Patent
US07414036B2

Procedure details

2-(((Tert-butyldimethylsilyl)oxy)methyl)-4-chloropyridine (600 mg, 2.33 mmol), dry sodium iodide (5 g) and freshly distilled acetyl chloride (0.7 mL, 9.78 mmol) in 6 mL of anhydrous acetonitrile were refluxed under nitrogen for 33 hours. Aqueous 10% K2CO3/5% NaHSO3 was added and the mixture extracted three times with chloroform. After drying (Na2SO4) and evaporation of the chloroform, flash chromatography (hexane/EtOAc 9:1) yielded 110 mg (22%) of 4-Iodo-2-methylpyridine as a white solid and 290 mg (45%) of (4-iodo-2-pyridyl)methylacetate as a white solid.
Name
2-(((Tert-butyldimethylsilyl)oxy)methyl)-4-chloropyridine
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH2:9][C:10]1[CH:15]=[C:14](Cl)[CH:13]=[CH:12][N:11]=1)(C(C)(C)C)(C)C.[I-:17].[Na+].[C:19](Cl)(=[O:21])[CH3:20].C([O-])([O-])=O.[K+].[K+]>C(#N)C>[I:17][C:14]1[CH:13]=[CH:12][N:11]=[C:10]([CH3:9])[CH:15]=1.[I:17][C:14]1[CH:13]=[CH:12][N:11]=[C:10]([CH2:9][O:8][C:19](=[O:21])[CH3:20])[CH:15]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
2-(((Tert-butyldimethylsilyl)oxy)methyl)-4-chloropyridine
Quantity
600 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC1=NC=CC(=C1)Cl
Name
Quantity
5 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture extracted three times with chloroform
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
(Na2SO4) and evaporation of the chloroform, flash chromatography (hexane/EtOAc 9:1)

Outcomes

Product
Name
Type
product
Smiles
IC1=CC(=NC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 22%
Name
Type
product
Smiles
IC1=CC(=NC=C1)COC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 290 mg
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07414036B2

Procedure details

2-(((Tert-butyldimethylsilyl)oxy)methyl)-4-chloropyridine (600 mg, 2.33 mmol), dry sodium iodide (5 g) and freshly distilled acetyl chloride (0.7 mL, 9.78 mmol) in 6 mL of anhydrous acetonitrile were refluxed under nitrogen for 33 hours. Aqueous 10% K2CO3/5% NaHSO3 was added and the mixture extracted three times with chloroform. After drying (Na2SO4) and evaporation of the chloroform, flash chromatography (hexane/EtOAc 9:1) yielded 110 mg (22%) of 4-Iodo-2-methylpyridine as a white solid and 290 mg (45%) of (4-iodo-2-pyridyl)methylacetate as a white solid.
Name
2-(((Tert-butyldimethylsilyl)oxy)methyl)-4-chloropyridine
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH2:9][C:10]1[CH:15]=[C:14](Cl)[CH:13]=[CH:12][N:11]=1)(C(C)(C)C)(C)C.[I-:17].[Na+].[C:19](Cl)(=[O:21])[CH3:20].C([O-])([O-])=O.[K+].[K+]>C(#N)C>[I:17][C:14]1[CH:13]=[CH:12][N:11]=[C:10]([CH3:9])[CH:15]=1.[I:17][C:14]1[CH:13]=[CH:12][N:11]=[C:10]([CH2:9][O:8][C:19](=[O:21])[CH3:20])[CH:15]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
2-(((Tert-butyldimethylsilyl)oxy)methyl)-4-chloropyridine
Quantity
600 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC1=NC=CC(=C1)Cl
Name
Quantity
5 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture extracted three times with chloroform
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
(Na2SO4) and evaporation of the chloroform, flash chromatography (hexane/EtOAc 9:1)

Outcomes

Product
Name
Type
product
Smiles
IC1=CC(=NC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 22%
Name
Type
product
Smiles
IC1=CC(=NC=C1)COC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 290 mg
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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